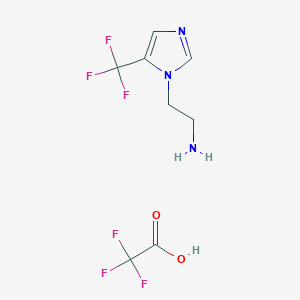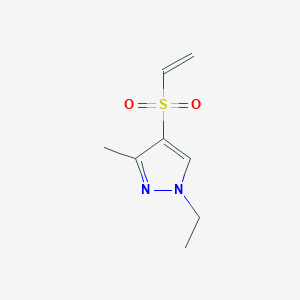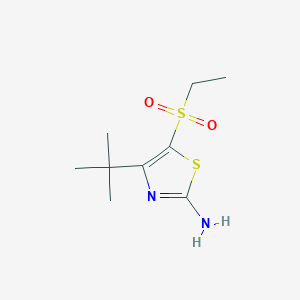
2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)ethanamine 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)ethanamine 2,2,2-trifluoroacetate is a compound that features a trifluoromethyl group attached to an imidazole ring, which is further connected to an ethanamine group The trifluoroacetate part of the compound is a salt formed with trifluoroacetic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)ethanamine 2,2,2-trifluoroacetate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethyl iodide in the presence of a base.
Attachment of the Ethanamine Group: The ethanamine group is attached via a nucleophilic substitution reaction.
Formation of the Trifluoroacetate Salt: The final compound is formed by reacting the amine with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar steps as described above, but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine group.
Reduction: Reduction reactions can occur at the imidazole ring or the trifluoromethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation can lead to the formation of imidazole N-oxides.
Reduction: Reduction can result in the formation of partially or fully reduced imidazole derivatives.
Substitution: Substitution reactions can yield various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)ethanamine 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of 2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)ethanamine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, particularly those involved in neurotransmission.
Pathways Involved: It can modulate signaling pathways by affecting the activity of enzymes such as kinases and phosphatases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)ethanol
- 2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)acetic acid
- 2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)propane
Uniqueness
2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)ethanamine 2,2,2-trifluoroacetate is unique due to its combination of a trifluoromethyl group and an imidazole ring, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.
Eigenschaften
Molekularformel |
C8H9F6N3O2 |
|---|---|
Molekulargewicht |
293.17 g/mol |
IUPAC-Name |
2,2,2-trifluoroacetic acid;2-[5-(trifluoromethyl)imidazol-1-yl]ethanamine |
InChI |
InChI=1S/C6H8F3N3.C2HF3O2/c7-6(8,9)5-3-11-4-12(5)2-1-10;3-2(4,5)1(6)7/h3-4H,1-2,10H2;(H,6,7) |
InChI-Schlüssel |
OGPFJEZOJRWUAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N(C=N1)CCN)C(F)(F)F.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B11783691.png)




![2-(3-Bromophenyl)-5-(dibromomethyl)benzo[d]oxazole](/img/structure/B11783708.png)
![6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11783711.png)

![4-(Difluoromethoxy)-2-ethylbenzo[d]oxazole](/img/structure/B11783749.png)

